![molecular formula C15H12BrNO B1626246 5-(Benzyloxy)-3-bromo-1H-indole CAS No. 569337-39-9](/img/structure/B1626246.png)
5-(Benzyloxy)-3-bromo-1H-indole
Overview
Description
Compounds like “5-(Benzyloxy)-3-bromo-1H-indole” belong to the class of organic compounds known as indoles . Indoles are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of “5-(Benzyloxy)-3-bromo-1H-indole” would consist of a benzene ring fused to a pyrrole ring (forming the indole structure), with a benzyloxy group at the 5-position and a bromine atom at the 3-position . The exact structure would need to be confirmed using techniques like NMR spectroscopy, X-ray crystallography, or other similar methods .Chemical Reactions Analysis
Indoles are versatile compounds that can undergo a variety of chemical reactions. They can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and can also act as ligands in metal-catalyzed reactions . The specific reactions that “5-(Benzyloxy)-3-bromo-1H-indole” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Benzyloxy)-3-bromo-1H-indole” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, closely related to 5-(Benzyloxy)-3-bromo-1H-indole, has been synthesized using benzylation, reduction, bromination, and the Bischler-Möhlaus synthesis, suitable for industrial preparation with advantages like low cost and high yield (Zuo, 2014).
- Anticancer Activity : Research on similar compounds like 5-(3-indolyl)-1,3,4-thiadiazoles shows significant cytotoxicity against multiple cancer cell lines, indicating potential anticancer applications (Kumar et al., 2010).
- Inhibitors of 5-Lipoxygenase : The synthesis of compounds such as 5-bromo-1H-indole-3-carbaldehyde and related derivatives have been linked to the inhibition of 5-lipoxygenase activity, suggesting potential applications in treating inflammatory disorders (Ali, Halim, & Ng, 2005).
Biological and Medicinal Applications
- Neurocytotoxicity Studies : The synthesis of compounds related to 5-(Benzyloxy)-3-bromo-1H-indole has been utilized in studying neurocytotoxic products, hinting at its role in neurological research (Sinhababu & Borchardt, 1988).
- Fluorescence Sensing : Biologically important 5-hydroxy benzo[g]indoles, which share structural similarities with 5-(Benzyloxy)-3-bromo-1H-indole, demonstrate good fluorescence activity and sensing capabilities, particularly in detecting Fe(III) ions (Maity, Kundu, & Pramanik, 2015).
Safety And Hazards
Future Directions
The future directions for research on “5-(Benzyloxy)-3-bromo-1H-indole” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could involve studying its pharmacokinetics, pharmacodynamics, and its efficacy in preclinical and clinical trials .
properties
IUPAC Name |
3-bromo-5-phenylmethoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-14-9-17-15-7-6-12(8-13(14)15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXOJKXWRRGKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477452 | |
Record name | 3-bromo-5-benzyloxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-3-bromo-1H-indole | |
CAS RN |
569337-39-9 | |
Record name | 3-bromo-5-benzyloxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.